molecular formula C26H20N2O2 B11641673 2-[4-(4-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]naphthalen-1-ol

2-[4-(4-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]naphthalen-1-ol

Cat. No.: B11641673
M. Wt: 392.4 g/mol
InChI Key: YCBFNTKMNVLGDG-UHFFFAOYSA-N
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Description

2-[4-(4-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]naphthalen-1-ol is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a naphthalene ring fused with a benzodiazepine core and a methoxyphenyl group. Benzodiazepines are well-known for their applications in medicinal chemistry, particularly as anxiolytics, sedatives, and anticonvulsants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]naphthalen-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 4-methoxybenzaldehyde with o-phenylenediamine to form the benzodiazepine core. This intermediate is then subjected to a Friedel-Crafts acylation with naphthalene-1-ol to yield the final product. The reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid as catalysts and are carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]naphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzodiazepine core can be reduced to form dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of 2-[4-(4-hydroxyphenyl)-3H-1,5-benzodiazepin-2-yl]naphthalen-1-ol.

    Reduction: Formation of dihydro derivatives of the benzodiazepine core.

    Substitution: Formation of halogenated derivatives of the aromatic rings.

Scientific Research Applications

2-[4-(4-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]naphthalen-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and epilepsy.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(4-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]naphthalen-1-ol involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects.

    Clonazepam: Used primarily as an anticonvulsant.

Uniqueness

2-[4-(4-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]naphthalen-1-ol is unique due to its naphthalene ring, which imparts distinct chemical and physical properties compared to other benzodiazepines. This structural feature may contribute to its specific binding affinity and efficacy at the GABA receptor .

Properties

Molecular Formula

C26H20N2O2

Molecular Weight

392.4 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)-3H-1,5-benzodiazepin-4-yl]naphthalen-1-ol

InChI

InChI=1S/C26H20N2O2/c1-30-19-13-10-18(11-14-19)24-16-25(28-23-9-5-4-8-22(23)27-24)21-15-12-17-6-2-3-7-20(17)26(21)29/h2-15,29H,16H2,1H3

InChI Key

YCBFNTKMNVLGDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C(C2)C4=C(C5=CC=CC=C5C=C4)O

Origin of Product

United States

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